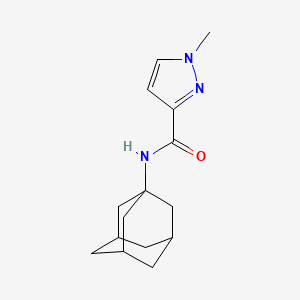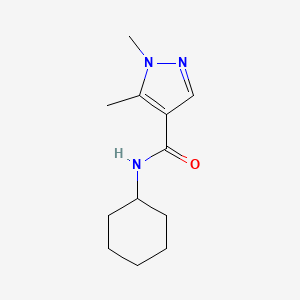
1,5-dimethyl-N-prop-2-enylpyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-dimethyl-N-prop-2-enylpyrazole-4-carboxamide, commonly known as A-836,339, is a synthetic compound that belongs to the class of pyrazole carboxamides. It is a potent and selective agonist of the cannabinoid receptor CB2, which is predominantly expressed in immune cells and plays a crucial role in the regulation of inflammation and immune responses. In recent years, A-836,339 has gained significant attention in scientific research due to its potential therapeutic applications in various diseases and disorders.
Mecanismo De Acción
A-836,339 is a selective agonist of the CB2 receptor, which is predominantly expressed in immune cells such as macrophages, T cells, and B cells. Activation of the CB2 receptor by A-836,339 leads to the inhibition of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. A-836,339 also modulates the activity of immune cells, leading to the suppression of immune responses and the promotion of tissue repair and regeneration.
Biochemical and Physiological Effects:
A-836,339 has been shown to have a range of biochemical and physiological effects in preclinical studies. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in macrophages and microglia. A-836,339 also reduces the infiltration of immune cells into inflamed tissues and promotes the production of anti-inflammatory cytokines such as IL-10. In addition, A-836,339 has been shown to have neuroprotective effects by reducing oxidative stress, inflammation, and apoptosis in neuronal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of A-836,339 is its selectivity for the CB2 receptor, which allows for the specific targeting of immune cells and the modulation of immune responses. A-836,339 is also highly potent, with an EC50 value of 3.4 nM for the CB2 receptor. However, one limitation of A-836,339 is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, A-836,339 has a relatively short half-life, which can limit its effectiveness in long-term studies.
Direcciones Futuras
There are several potential future directions for the research on A-836,339. One area of interest is the use of A-836,339 in the treatment of chronic pain, particularly neuropathic pain. A-836,339 has been shown to have analgesic effects in preclinical studies, and further research is needed to investigate its potential as a therapeutic agent for chronic pain. Another potential future direction is the use of A-836,339 in the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. A-836,339 has been shown to have immunomodulatory effects in preclinical studies, and further research is needed to investigate its potential as a therapeutic agent for autoimmune diseases. Finally, there is also interest in the development of more potent and selective CB2 receptor agonists based on the structure of A-836,339, which could have even greater therapeutic potential.
Métodos De Síntesis
The synthesis of A-836,339 involves several steps starting from the reaction of 2,3-dimethyl-1,4-dioxane with ethyl acetoacetate to form 2,3-dimethyl-4-oxobutanoic acid ethyl ester. The ester is then converted to the corresponding acid by hydrolysis and subsequently reacted with hydrazine hydrate to form 1,5-dimethylpyrazole-4-carboxylic acid hydrazide. The final step involves the reaction of the hydrazide with propargyl bromide in the presence of triethylamine to form A-836,339.
Aplicaciones Científicas De Investigación
A-836,339 has been extensively studied for its potential therapeutic applications in various diseases and disorders. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in preclinical studies. A-836,339 has also been investigated for its potential use in the treatment of neuropathic pain, multiple sclerosis, and inflammatory bowel disease.
Propiedades
IUPAC Name |
1,5-dimethyl-N-prop-2-enylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-4-5-10-9(13)8-6-11-12(3)7(8)2/h4,6H,1,5H2,2-3H3,(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBAWYBOQLRPNGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Allyl-1,5-dimethyl-1H-pyrazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-cyclopropyl-1-methyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7459332.png)
![N-[4-(acetylamino)phenyl]-4-methylnaphthalene-1-carboxamide](/img/structure/B7459343.png)
![4-[(chloroacetyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B7459348.png)

![(2Z,5E)-2,5-bis[(1-methyl-1H-pyrazol-4-yl)methylidene]cyclopentanone](/img/structure/B7459367.png)
![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2,4-dimethylbenzamide](/img/structure/B7459369.png)

![4-[(4-chlorophenoxy)methyl]-N-(1-methylpiperidin-4-yl)benzamide](/img/structure/B7459394.png)


![4-methoxy-N-[(1-methylpyrazol-4-yl)methyl]aniline](/img/structure/B7459410.png)

